4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine hydrochloride
Overview
Description
“4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine hydrochloride” is a chemical compound with the molecular formula C8H17NO . It is also known by its English name "Piperidine, 4- (2-methoxyethyl)-, hydrochloride (1:1)" .
Molecular Structure Analysis
The InChI code for this compound is “1S/C8H17NO.ClH/c1-10-7-4-8-2-5-9-6-3-8;/h8-9H,2-7H2,1H3;1H” which provides a standard way to encode the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 143 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Drug Metabolism and Cytochrome P450 Inhibition
Research has explored the selectivity and potency of chemical inhibitors on cytochrome P450 (CYP) isoforms, which are crucial for drug metabolism. Chemical inhibitors, including specific piperidine derivatives, are used to understand the metabolic pathways of various drugs and predict drug-drug interactions. The selectivity of these inhibitors towards different CYP isoforms is vital for deciphering the involvement of specific enzymes in drug metabolism, highlighting the role of piperidine derivatives in pharmacokinetics and pharmacodynamics studies (Khojasteh et al., 2011).
DNA Binding and Minor Groove Binders
Compounds like "4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine hydrochloride" have structural similarities to known minor groove binders, which have applications in understanding DNA interactions and designing therapeutic agents. The synthetic dye Hoechst 33258 and its analogs, known for binding to the minor groove of DNA, provide a foundation for studying the interactions of similar compounds with DNA. This research area is significant for drug design, especially in targeting specific DNA sequences or structures for therapeutic purposes (Issar & Kakkar, 2013).
Neurotransmitter Modulation
Arylpiperazine derivatives, structurally related to the given compound, have been studied extensively for their role in treating neurological disorders such as depression, psychosis, and anxiety. These compounds undergo metabolism to form 1-aryl-piperazines, which have varied effects on serotonin receptors. Understanding the metabolism and pharmacological actions of these derivatives is critical for developing new treatments for neurological conditions (Caccia, 2007).
Safety And Hazards
The compound is classified as having acute oral toxicity (Category 4), indicating it is harmful if swallowed . It also has acute toxicity through skin contact and inhalation (Categories 3), indicating it is toxic in contact with skin or if inhaled . It causes severe skin burns and eye damage (Categories 1B and 1) . It is also harmful to aquatic life (Category 3) .
properties
IUPAC Name |
4-[1-(2-methoxyethyl)imidazol-2-yl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.ClH/c1-15-9-8-14-7-6-13-11(14)10-2-4-12-5-3-10;/h6-7,10,12H,2-5,8-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJGDABMDNCEKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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